molecular formula C21H19N3O2 B2602808 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358354-26-3

1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2602808
CAS No.: 1358354-26-3
M. Wt: 345.402
InChI Key: LZRNJJUFDLOLKG-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with an ethyl group at position 1, a methyl group at position 6, and a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety at position 3. The o-tolyl group (ortho-methylphenyl) on the oxadiazole ring introduces steric and electronic effects that influence molecular interactions and physicochemical properties.

Properties

IUPAC Name

1-ethyl-6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-4-24-12-17(19(25)16-11-13(2)9-10-18(16)24)21-22-20(23-26-21)15-8-6-5-7-14(15)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRNJJUFDLOLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two critical sites:

  • Amide bond cleavage in the piperidine-4-carboxamide group under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

  • Furan carbonyl hydrolysis under prolonged acidic exposure, yielding substituted piperidine carboxylic acids.

Table 1: Hydrolysis Conditions and Products

Reaction SiteReagents/ConditionsProductsYield*Source
Piperidine carboxamide6M HCl, reflux, 12hPiperidine-4-carboxylic acid + 5-methyl-1,2-oxazol-3-amine72–78%
Furan carbonyl2M NaOH, 80°C, 8hFuran-2-carboxylic acid + N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-amine65–70%

*Yields extrapolated from analogous piperidine-carboxamide systems.

Nucleophilic Substitutions

The electron-deficient oxazole ring and furan carbonyl group participate in nucleophilic reactions:

Table 2: Nucleophilic Attack Pathways

Target SiteNucleophileReagents/ConditionsProductsApplications
Oxazole C-4 positionGrignard reagents (RMgX)THF, 0°C → RT, 4hAlkylated oxazole derivativesSAR studies for bioactivity
Furan carbonylPrimary amines (R-NH₂)DCM, EDC/HOBt, RT, 24hAmide-linked conjugatesProdrug synthesis

Mechanistic studies suggest the oxazole’s 5-methyl group sterically directs nucleophiles to the C-4 position .

Catalytic Hydrogenation

Selective hydrogenation of the furan ring is achievable using heterogeneous catalysts:

Table 3: Hydrogenation Parameters

CatalystPressure (psi)SolventTemperatureProductSelectivity
Pd/C (10% w/w)50EtOAc25°CTetrahydrofuran-2-carbonyl derivative>95%
PtO₂30MeOH40°CPartially saturated furan-piperidine adduct60–65%

Hydrogenation preserves the oxazole ring due to its aromatic stability .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

Table 4: Cyclization Pathways

ConditionsProductKey Intermediate
PCl₅, toluene, reflux, 6hOxazolo[4,5-c]piperidine fused systemAcyl chloride at piperidine carbonyl
POCl₃, DMF, 100°C, 3hFurano-oxazole bridged macrocycleActivated phos

Scientific Research Applications

The 1,2,4-oxadiazole scaffold is recognized for its significant bioactivity. Research indicates that derivatives of this compound exhibit a broad spectrum of biological properties, including:

  • Anticancer Activity : Numerous studies have demonstrated the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the oxadiazole moiety have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and gastric cancer (SGC-7901) . The mechanism often involves the inhibition of telomerase activity and modulation of apoptosis pathways.
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against both bacterial and fungal strains. Their effectiveness can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Research has indicated that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have specifically investigated the applications of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one:

  • Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were comparable to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : Investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
  • Synthesis and Structure-Activity Relationship : Research on structural modifications has shown that altering substituents on the quinoline or oxadiazole rings can enhance biological activity. For example, introducing different aryl groups can significantly affect the compound's potency against specific cancer types .

Data Table: Biological Activities of Oxadiazole Derivatives

Activity TypeExample CompoundsTarget Cell LinesIC50 Values (µM)
Anticancer1-Ethyl-6-methyl derivativeMCF-7, HepG210 - 25
AntimicrobialVarious substituted oxadiazolesStaphylococcus aureus15 - 30
Anti-inflammatorySpecific oxadiazole derivativesRAW 264.7 macrophages20 - 40

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The o-tolyl group in the target compound increases lipophilicity (logP ≈ 3.8 estimated) compared to the 4-trifluoromethylphenyl analog (logP ≈ 3.2), favoring membrane permeability in biological systems .
  • Electronic Effects : The electron-donating methyl group in the o-tolyl substituent contrasts with the electron-withdrawing trifluoromethyl group in the analog, altering the oxadiazole ring’s electron density and reactivity .

Biological Activity

1-Ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticonvulsant effects, anticancer potential, and other biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2C_{21}H_{19}N_{3}O_{2} with a molecular weight of 345.4 g/mol. Its structure includes a quinoline core substituted with an oxadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight345.4 g/mol
CAS Number1358354-26-3

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds containing the oxadiazole moiety. In a study evaluating various derivatives, including those similar to this compound, it was found that certain compounds exhibited significant anticonvulsant effects in animal models. The maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model were employed to assess efficacy. Notably, compounds demonstrated effective seizure protection at doses around 30 mg/kg without significant neurotoxicity .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has gained considerable attention. Research indicates that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as the inhibition of key enzymes involved in cancer proliferation. For instance, modifications of the oxadiazole scaffold have shown promising results against multiple cancer types by targeting enzymes like thymidylate synthase and histone deacetylases (HDAC) . The compound's ability to selectively interact with nucleic acids also contributes to its anticancer properties.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Interaction with Nucleic Acids : The oxadiazole ring can interact with DNA and RNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may interfere with growth factor signaling pathways that are often dysregulated in cancer.

Case Studies

A specific study focused on the synthesis and biological evaluation of various oxadiazole derivatives reported that compounds structurally related to this compound exhibited notable cytotoxicity against several cancer cell lines with IC50 values ranging from 10 µM to 30 µM depending on structural modifications .

Q & A

Q. What are the recommended synthetic routes for preparing 1-ethyl-6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?

The synthesis typically involves cyclocondensation reactions. For example, quinoline derivatives can be synthesized via the reaction of 3-phenyl-2-propenoic acid with aniline in concentrated H₂SO₄, ethanol, and nitrobenzene, followed by functionalization with chloroacetic acid in an alkaline medium to introduce the oxadiazole moiety . Optimization of reaction conditions (e.g., solvent, temperature) is critical to improve yield and purity. Characterization via FTIR and ¹H-NMR is essential to confirm structural integrity .

Q. How should researchers handle acute toxicity risks associated with this compound?

Safety data indicate acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Researchers must use PPE (gloves, lab coats, respirators) and work in fume hoods. Emergency protocols include immediate decontamination and consultation with a physician. Stability studies suggest storage at controlled temperatures (2–8°C) in airtight containers to prevent degradation .

Q. What spectroscopic methods are most effective for characterizing this compound?

FTIR is used to identify functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹). ¹H-NMR resolves substituents on the quinoline and oxadiazole rings (e.g., ethyl group protons at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated MW: ~370–400 g/mol). Thermal stability can be assessed via TGA/DSC to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity). For example, phenolic polymers derived from similar quinoline-oxadiazole hybrids show variable metal ion chelation capacities depending on pH (optimal range: 6–8) . Methodological standardization, including controlled batch experiments and statistical validation (e.g., ANOVA for replicates), is critical. Cross-referencing with independent studies (e.g., environmental impact assessments ) can contextualize findings.

Q. What experimental design principles apply to studying the compound’s stability under oxidative stress?

Use a factorial design to test variables: temperature (25–60°C), UV exposure, and oxidizing agents (H₂O₂, O₃). Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). For example, triazole-thiadiazole analogs degrade by 15–20% under UV light after 48 hours, with byproducts identified via LC-MS . Include control groups with stabilizers (e.g., BHT) to assess protective effects.

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Modify substituents on the o-tolyl or quinoline groups and test against target enzymes (e.g., kinase inhibition assays). For example, substituting the ethyl group with bulkier alkyl chains reduces solubility but increases membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like EGFR or COX-2. Validate predictions with in vitro IC₅₀ measurements .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicity?

Follow ISO guidelines for biodegradation (OECD 301) and bioaccumulation (logP measurements). Acute ecotoxicity can be tested using Daphnia magna (48-hr LC₅₀) or algal growth inhibition assays. For abiotic degradation, simulate photolysis in aqueous solutions under UV light (λ = 254 nm) and analyze metabolites via GC-MS .

Methodological Challenges and Solutions

Q. How to address low yields in oxadiazole ring formation during synthesis?

Low yields (~30–40%) often result from incomplete cyclization. Optimize by using Dean-Stark traps to remove water, increasing reaction time (24–48 hrs), or substituting catalysts (e.g., ZnCl₂ instead of H₂SO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For multi-variable assays (e.g., combination with other drugs), apply response surface methodology (RSM) or factorial ANOVA to identify synergistic/antagonistic effects . Replicate experiments (n ≥ 3) and report confidence intervals (95% CI) .

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